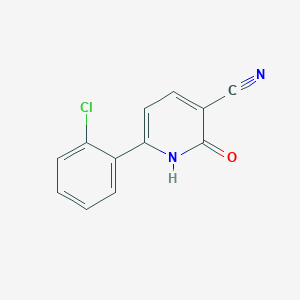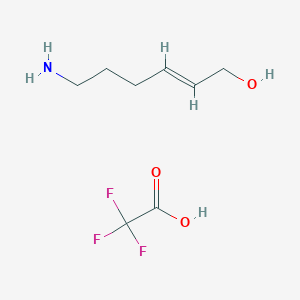![molecular formula C19H24N2O3S B2816297 (E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1090536-96-1](/img/structure/B2816297.png)
(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide, also known as DMXAA, is a small molecule that has shown promise as an anti-cancer agent. It was originally developed as a drug for the treatment of viral infections, but its anti-tumor properties have since been discovered. DMXAA has been found to induce tumor necrosis and stimulate the immune system, making it a potentially valuable addition to cancer treatment regimens.
Applications De Recherche Scientifique
Characterization and Structural Analysis
One of the earliest studies characterizes the molecular structure of a compound closely related to the one , demonstrating its intramolecular hydrogen-bonded structure with unique conformational features compared to its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004). This foundational work highlights the importance of structural analysis in understanding the chemical properties and potential applications of such compounds.
Antidepressant Activity
Research into derivatives of this compound has shown significant promise in the field of antidepressant drugs. A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including venlafaxine, demonstrated potential antidepressant activity, as indicated by their ability to inhibit both rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT) (Yardley et al., 1990). These findings contribute to our understanding of the compound's pharmacological profile and its potential use in treating depression.
Photodynamic Therapy for Cancer Treatment
A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized, characterized, and evaluated for its photophysical and photochemical properties. This compound exhibited high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Antifungal Activity
The synthesis and evaluation of novel vanillin-chalcones and their derivatives as antifungal agents highlight another application area. These compounds, including those derived from 2-(dimethylamino)ethyl methacrylate, showed promising antifungal activity against several fungal species, indicating their potential in developing new antifungal therapies (Illicachi et al., 2017).
Optoelectronic Devices
Triarylamine derivatives with dimethylamino substituents have been synthesized and characterized for their application in optoelectronic devices. These materials demonstrated high electrochromic efficiency and stability, indicating their potential use in developing advanced electronic and photonic technologies (Wu, Lin, & Liou, 2019).
Propriétés
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-21(2)19(17-9-11-18(24-3)12-10-17)15-20-25(22,23)14-13-16-7-5-4-6-8-16/h4-14,19-20H,15H2,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULGDSBWTURKI-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)
![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)
![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)
![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)
![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)
![methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2816228.png)

![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)


![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)